N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary target of the compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) for HBV .
Mode of Action
This compound interacts with its target by inhibiting the conformation of the HBV core protein. This interaction results in the effective suppression of a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV replication pathway. By modulating the conformation of the HBV core protein, it disrupts the normal replication process of the virus. This leads to a decrease in the viral DNA load .
Pharmacokinetics
It is noted that the compound can effectively suppress hbv dna viral load when orally administered in an hbv aav mouse model .
Result of Action
The molecular and cellular effects of this compound’s action result in the suppression of HBV replication. This is evidenced by the reduction in HBV DNA viral load in the HBV AAV mouse model .
Action Environment
It’s worth noting that the effectiveness of the compound against hbv was demonstrated in an in vivo mouse model , suggesting that it is likely to be effective in a biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and diketones[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various alkyl or aryl groups at specific positions.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural complexity and functional groups make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but differ in their substituents and functional groups.
Benzo[d]thiazole derivatives: These compounds contain the benzo[d]thiazole moiety but may have different substituents and structural features.
Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of the pyrazolo[1,5-a]pyridine and benzo[d]thiazole moieties, which contribute to its distinct chemical and biological properties.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h4-5,7,9-10H,1-3,6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJLHXQXCYZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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